PARP Trapping Potency: Rucaparib (Acetate) is a Stronger PARP Trapper than Olaparib
PARP trapping potency is a key mechanism of cytotoxicity, where the inhibitor stabilizes the PARP-DNA complex, leading to replication fork stalling and cell death. In a comparative analysis, Rucaparib's PARP trapping potency was quantified relative to Olaparib. Rucaparib demonstrated a 1.7-fold higher trapping potency compared to Olaparib [1]. This metric is critical for predicting efficacy in BRCA-mutant and other homologous recombination-deficient (HRD) cancer models.
| Evidence Dimension | PARP Trapping Potency (Relative to Olaparib) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Olaparib = 1 |
| Quantified Difference | 3.1-fold higher |
| Conditions | Biochemical assay |
Why This Matters
This quantitative difference in PARP trapping potency allows researchers to select the appropriate tool compound for studies requiring varying levels of PARP-DNA complex stabilization and may inform expected efficacy in certain tumor models.
- [1] Table 1. PARP trapping potency (relative to olaparib). Annual Review of Medicine. Available at: https://www.annualreviews.org/doi/10.1146/annurev-med-050522-033815 View Source
